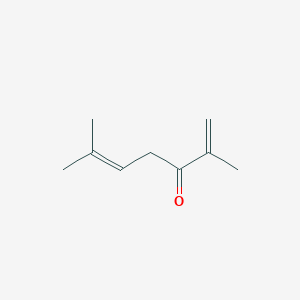

2,6-Dimethylhepta-1,5-dien-3-one

Description

Contextual Significance in Organic Chemistry and Synthesis

A significant area of interest for related compounds is in the field of pheromones. For instance, the acetate (B1210297) ester of the corresponding alcohol, 2,6-dimethylhepta-1,5-dien-3-ol, is a known sex pheromone of the Comstock mealybug (Pseudococcus comstocki), a pest of various agricultural crops. The synthesis of this pheromone often proceeds through the formation of the alcohol, highlighting the importance of the carbon skeleton shared with 2,6-dimethylhepta-1,5-dien-3-one.

Furthermore, the structural motif of a dienone is present in various naturally occurring compounds, some of which exhibit interesting biological activities. For example, artemisia ketone, another acyclic dienone, is a major constituent of the essential oil of several Artemisia species. malariaworld.org Although distinct from this compound, the study of artemisia ketone and its reactivity provides valuable insights into the chemical behavior of this class of molecules. malariaworld.orgresearchgate.net

The synthesis of this compound itself is not widely reported in the literature. However, its preparation can be logically deduced from the well-established synthesis of its corresponding secondary alcohol, 2,6-dimethylhepta-1,5-dien-3-ol. The oxidation of this alcohol would provide a direct route to the target ketone. Common and effective methods for the oxidation of secondary allylic alcohols to the corresponding ketones include Swern oxidation, pyridinium (B92312) chlorochromate (PCC) oxidation, and the Oppenauer oxidation. byjus.comsltchemicals.comwikipedia.orglibretexts.orgwikipedia.org

The Swern oxidation, for example, utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, and is known for its mild conditions and high selectivity. wikipedia.org PCC oxidation is another widely used method that can effectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively. libretexts.orgslideshare.net The Oppenauer oxidation offers a method for the selective oxidation of secondary alcohols to ketones using an aluminum alkoxide catalyst in the presence of an excess of a ketone, such as acetone, as a hydride acceptor. byjus.comtestbook.comvedantu.com This method is particularly suitable for the oxidation of allylic alcohols to α,β-unsaturated ketones. byjus.comtestbook.comvedantu.com

A plausible synthetic route to this compound is outlined below:

Proposed Synthesis of this compound

| Step | Reactants | Reagents | Product |

| 1. Alcohol Synthesis | Isopentenyl Grignard Reagent + Methacrolein (B123484) | - | 2,6-Dimethylhepta-1,5-dien-3-ol |

| 2. Oxidation | 2,6-Dimethylhepta-1,5-dien-3-ol | Swern Oxidation (DMSO, Oxalyl chloride, Triethylamine) or PCC or Oppenauer Oxidation | This compound |

Overview of Structural Features and Reactivity Considerations

The structure of this compound is characterized by a seven-carbon chain with two methyl groups at positions 2 and 6. The presence of a ketone at position 3 and carbon-carbon double bonds at positions 1 and 5 defines it as a dienone. The conjugation of the double bond at position 1 with the carbonyl group at position 3 forms an α,β-unsaturated ketone system. This is a key feature that dictates much of the compound's reactivity.

Key Structural Features:

α,β-Unsaturated Ketone: The C1-C2 double bond is conjugated with the C3 carbonyl group. This delocalization of π-electrons influences the spectroscopic properties and reactivity of the molecule.

Isolated Double Bond: The C5-C6 double bond is isolated from the conjugated system by a methylene (B1212753) group at C4.

Methyl Substituents: The methyl groups at C2 and C6 influence the steric and electronic properties of the double bonds.

The reactivity of this compound is expected to be governed by the functional groups present. The α,β-unsaturated ketone moiety is susceptible to 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon (C2). The choice between these two pathways depends on the nature of the nucleophile and the reaction conditions.

The isolated double bond at C5-C6 can undergo typical alkene reactions, such as electrophilic addition and oxidation, independently of the conjugated system. The ketone carbonyl group can also undergo standard reactions like reduction to the corresponding alcohol or reaction with organometallic reagents.

Historical Development of Research on Dienone Systems

The study of dienones is a well-established area of organic chemistry with a rich history. Early research in the 20th century laid the groundwork for understanding the unique reactivity of these compounds. A pivotal discovery was the dienone-phenol rearrangement , first reported by Karl von Auwers and Karl Ziegler in 1921. wikipedia.org This acid-catalyzed rearrangement of cyclohexadienones to phenols became a fundamental reaction in organic synthesis and spurred further investigation into the behavior of dienone systems. wikipedia.org

The development of new synthetic methods throughout the 20th century provided chemists with the tools to construct a wide variety of dienone-containing molecules. The ability to synthesize these compounds was crucial for studying their properties and for accessing more complex molecular architectures, including steroids, terpenoids, and alkaloids, where the dienone motif is often found. wikipedia.org

The mid-20th century saw significant progress in understanding the mechanisms of reactions involving dienones. For instance, a 1957 publication in the Journal of the American Chemical Society discussed the formation of dienones through Ar1-participation, contributing to the mechanistic understanding of their synthesis. acs.org

In more recent times, the focus has shifted towards the development of catalytic and stereoselective methods for dienone synthesis and their application in the total synthesis of natural products. The discovery of naturally occurring dienones with interesting biological properties, such as the previously mentioned artemisia ketone, has also driven research in this area. malariaworld.org The study of how these compounds are synthesized in nature (biosynthesis) provides inspiration for the development of new synthetic strategies. mdpi.com

Structure

3D Structure

Properties

CAS No. |

93233-82-0 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2,6-dimethylhepta-1,5-dien-3-one |

InChI |

InChI=1S/C9H14O/c1-7(2)5-6-9(10)8(3)4/h5H,3,6H2,1-2,4H3 |

InChI Key |

LKJZUSHUIDUYLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC(=O)C(=C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethylhepta 1,5 Dien 3 One

Direct Synthesis Routes from Precursors

Direct synthesis routes involve the conversion of closely related molecules into the target dienone through specific, often single-step, functional group transformations.

The hydration of an alkyne serves as a direct method for the synthesis of ketones. In this context, 2,6-dimethylhepta-1,5-dien-3-one could theoretically be produced from the corresponding alkyne, 2,6-dimethylhepta-1,5-dien-3-yne. This transformation typically proceeds via an acid-catalyzed or metal-catalyzed addition of water across the carbon-carbon triple bond. The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne, leading to an enol intermediate. This enol then rapidly tautomerizes to the more stable keto form, yielding the final dienone product. The presence of the conjugated double bond and the vinyl group requires careful selection of catalysts to ensure selective hydration of the alkyne without affecting the other unsaturated moieties.

A common and reliable method for synthesizing ketones is the oxidation of secondary alcohols. The precursor for this route, 2,6-dimethylhepta-1,5-dien-3-ol, is a known compound that can be synthesized with high selectivity and yield. google.com For instance, it can be produced via a nih.gov-Wittig rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether in the presence of a base. google.com Another approach involves a Barbier-type reaction using 2-methylprop-2-enal, 1-chloro-3-methyl-but-2-ene, and zinc powder in a saturated ammonium (B1175870) chloride solution, which has been reported to yield the alcohol in 80% yield.

Once the precursor alcohol is obtained, it can be oxidized to this compound. Standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations are suitable for this conversion, particularly because they offer mild conditions that are less likely to affect the two double bonds present in the molecule.

Organosulfur compounds provide another avenue for the synthesis of ketones. A relevant strategy involves the use of allyl phenyl thioethers, which can be converted into allyllithium intermediates through reductive lithiation. This approach, as described by McCullough et al., allows for regio- and stereocontrolled synthesis of terpenoid pheromones. google.com In a hypothetical application to the target molecule, an organosulfur derivative such as (3-methoxy-2,6-dimethylhepta-1,5-dien-3-yl)sulfanylbenzene could be envisioned as a precursor. The core of this methodology lies in the ability of the sulfur group to act as a removable control element, guiding the formation of specific carbon-carbon bonds or functional groups before being cleaved to reveal the final ketone.

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is paramount in the synthesis of a molecule like this compound, which possesses multiple reactive sites. Synthetic strategies must selectively target the desired functional group for transformation while leaving the two distinct olefinic bonds intact.

Catalytic Approaches in Dienone Synthesis

Catalysis offers efficient and selective pathways for constructing the carbon backbone and introducing functional groups. For the synthesis of dienones, catalytic methods can facilitate key bond-forming reactions. For example, palladium-catalyzed reactions are used to form carbon-carbon bonds in the synthesis of related structures. The reaction of 2,3-dimethyl-1,3-butadiene (B165502) with methyl acetoacetate, catalyzed by a palladium complex, yields a heptenone derivative, showcasing the utility of palladium catalysis in building the core structure. researchgate.net

Furthermore, selenium dioxide has been employed as a catalyst in the Baeyer-Villiger oxidation of citral (B94496), a related terpene, to produce an intermediate formate (B1220265) ester. google.com While this specific reaction leads to an aldehyde, it highlights the use of specialized catalysts to achieve selective oxidation in the presence of multiple double bonds. In the synthesis of ethanol (B145695) from dimethyl ether and CO2, a Ru-Co bimetallic catalyst has been shown to be effective, demonstrating the power of multi-metallic systems in promoting complex transformations. researchgate.net The development of catalysts that can selectively oxidize a secondary alcohol to a ketone without affecting conjugated and non-conjugated double bonds is a key area of interest.

Green Chemistry Principles in Synthetic Route Design

The concept of atom economy is also a central tenet of green chemistry. For instance, the industrial production of 2,6-dimethylhept-5-enal, a structurally similar aldehyde, via a Darzens reaction is considered not atom-economic because it generates stoichiometric amounts of alcohol and chloride salt as waste products. google.com In contrast, catalytic approaches, such as the SeO2-catalyzed Baeyer-Villiger reaction, are inherently more atom-economical. google.com Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key goal in modern organic synthesis.

Table of Synthetic Precursors and Methods

| Precursor Compound | Synthetic Method | Target Functional Group | Key Features |

|---|---|---|---|

| 2,6-Dimethylhepta-1,5-dien-3-yne | Alkyne Hydration | Ketone | Follows Markovnikov's rule; requires selective catalysis. |

| 2,6-Dimethylhepta-1,5-dien-3-ol | Alcohol Oxidation | Ketone | Mild conditions (PCC, Swern) needed to preserve double bonds. google.com |

| Allyl Phenyl Thioether Derivative | Reductive Lithiation/Alkylation | Ketone | Organosulfur group acts as a control element. google.com |

| 2-Methylprop-2-enal & 1-chloro-3-methyl-but-2-ene | Barbier-type Reaction | Alcohol (precursor) | High yield (80%) synthesis of the precursor alcohol. |

Table of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₉H₁₄O |

| 2,6-Dimethylhepta-1,5-dien-3-yne | 2,6-Dimethylhept-1-en-3-yne | C₉H₁₄ |

| 2,6-Dimethylhepta-1,5-dien-3-ol | 2,6-Dimethylhepta-1,5-dien-3-ol | C₉H₁₆O |

| 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether | 2-methyl-3-buten-2-yl 2-methylprop-2-enyl ether | C₁₀H₁₈O |

| 2-Methylprop-2-enal | 2-Methylprop-2-enal | C₄H₆O |

| 1-chloro-3-methyl-but-2-ene | 1-Chloro-3-methylbut-2-ene | C₅H₉Cl |

| (3-methoxy-2,6-dimethylhepta-1,5-dien-3-yl)sulfanylbenzene | Not available | Not available |

| Citral | (E)-3,7-Dimethylocta-2,6-dienal | C₁₀H₁₆O |

| 2,6-dimethylhept-5-enal | 2,6-Dimethylhept-5-enal | C₉H₁₆O |

| 2,3-dimethyl-1,3-butadiene | 2,3-Dimethylbuta-1,3-diene | C₆H₁₀ |

| Methyl acetoacetate | Methyl 3-oxobutanoate | C₅H₈O₃ |

| Ethanol | Ethanol | C₂H₆O |

Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethylhepta 1,5 Dien 3 One

Electrophilic Addition Reactions at Unsaturated Centers

The two carbon-carbon double bonds in 2,6-dimethylhepta-1,5-dien-3-one are susceptible to electrophilic attack. However, their reactivity differs due to their electronic environments. The isolated double bond at the C5-C6 position behaves like a typical alkene, while the C1-C2 double bond is part of a conjugated system, which moderates its reactivity.

Electrophilic addition to the isolated double bond (C5-C6) is expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon (C5) to generate a more stable tertiary carbocation at C6. Subsequent attack by a nucleophile would yield the corresponding addition product.

For the conjugated system, electrophilic addition can lead to two potential products: the 1,2-adduct and the 1,4-adduct. The reaction is initiated by the attack of an electrophile on the C1 carbon, which generates a resonance-stabilized allylic carbocation with positive charge density at C2 and C4. Nucleophilic attack at C2 results in the 1,2-addition product, while attack at C4 yields the 1,4-addition product. The ratio of these products is often dependent on the reaction conditions, a concept known as kinetic versus thermodynamic control. openstax.orglibretexts.org

Table 1: Predicted Products of Electrophilic Addition of HBr to this compound

| Reactant | Product | Addition Type |

| This compound + HBr | 1-Bromo-2,6-dimethylhepta-5-en-3-one | 1,2-Addition |

| This compound + HBr | 4-Bromo-2,6-dimethylhepta-1,5-dien-3-ol | 1,4-Addition (enol form) |

Oxidation Pathways and Products (e.g., Epoxide Formation)

The double bonds in this compound can be oxidized, most notably through epoxidation using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orglibretexts.org Given the differing reactivity of the two double bonds, selective epoxidation is a possibility. The more nucleophilic isolated double bond (C5-C6) is expected to react faster than the electron-deficient conjugated double bond.

The carbonyl group itself can undergo oxidation in a process known as the Baeyer-Villiger oxidation, where a peroxy acid converts the ketone into an ester. youtube.comlibretexts.org In this reaction, the migratory aptitude of the adjacent groups determines the product. For this compound, the vinyl group and the isobutenyl-ethyl group are the potential migrating groups.

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) | Reaction Type |

| mCPBA (1 equivalent) | 5,6-Epoxy-2,6-dimethylhept-1-en-3-one | Epoxidation |

| mCPBA (excess) | 1,2:5,6-Diepoxy-2,6-dimethylheptan-3-one | Epoxidation |

| mCPBA / H+ | 4-(4-methylpent-3-en-1-yl)oxetan-2-one | Baeyer-Villiger Oxidation |

Nucleophilic Attack at the Carbonyl Moiety

The carbonyl group in this compound is an electrophilic center susceptible to nucleophilic attack. As part of an α,β-unsaturated system, it can undergo two modes of addition: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition) to the β-carbon (C1). libretexts.orgopenstax.org

The outcome of the reaction is largely determined by the nature of the nucleophile. "Hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition. In contrast, "soft" nucleophiles, like organocuprates (Gilman reagents), amines, and thiols, generally favor 1,4-addition, also known as Michael addition. fiveable.mepressbooks.pub

Table 3: Regioselectivity of Nucleophilic Addition to this compound

| Nucleophile Type | Preferred Addition | General Product Structure |

| Hard Nucleophiles (e.g., R-Li) | 1,2-Addition | Tertiary Alcohol |

| Soft Nucleophiles (e.g., R₂CuLi) | 1,4-Addition | Saturated Ketone |

Cycloaddition Reactions (e.g., Diels-Alder type, if applicable to dienones)

The conjugated diene-like system within this compound can potentially participate in cycloaddition reactions. The most notable of these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.comwikipedia.org In this molecule, the conjugated system can act as the diene. The presence of the electron-withdrawing carbonyl group can influence the reactivity of the diene system.

Alternatively, the α,β-unsaturated ketone functionality can act as a dienophile in a hetero-Diels-Alder reaction, reacting with a diene to form a dihydropyran ring. wikipedia.orgsigmaaldrich.com The feasibility and predominant pathway of these reactions would depend on the specific reaction partners and conditions.

Rearrangement Reactions

Dienones are known to undergo a variety of rearrangement reactions, often catalyzed by acids or light. One of the most relevant for this class of compounds is the Nazarov cyclization, an acid-catalyzed 4π-electrocyclic reaction of divinyl ketones to form cyclopentenones. nih.govacs.org The substitution pattern on the dienone backbone significantly impacts the reactivity and selectivity of the Nazarov cyclization. researchgate.net For this compound, an intramolecular cyclization could potentially be induced under appropriate conditions.

Studies of Reaction Kinetics and Thermodynamics

Table 4: General Conditions for Kinetic vs. Thermodynamic Control

| Control Type | Reaction Conditions | Predominant Product |

| Kinetic Control | Low Temperature, Irreversible | Faster-forming product (often 1,2-adduct) |

| Thermodynamic Control | High Temperature, Reversible | More stable product (often 1,4-adduct) |

Stereochemical Control in Chemical Transformations

Reactions involving this compound can lead to the formation of new stereocenters, making stereochemical control an important consideration. For instance, nucleophilic attack on the prochiral carbonyl carbon can lead to a racemic mixture of enantiomers unless a chiral reagent or catalyst is used. ethz.chstereoelectronics.org

In diastereoselective reactions, the existing stereochemistry in the molecule influences the formation of new stereocenters. masterorganicchemistry.comwikipedia.org For example, if a chiral center is already present, it can direct the approach of a reagent to one face of a double bond or carbonyl group over the other. The Diels-Alder reaction is also known for its high degree of stereospecificity, where the stereochemistry of the dienophile is retained in the product. chemistrysteps.commasterorganicchemistry.com

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2,6-Dimethylhepta-1,5-dien-3-one, providing insights into its atomic connectivity and spatial arrangement. Both ¹H and ¹³C NMR spectra offer a wealth of information.

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shifts, multiplicities, and coupling constants of the various protons allow for the complete assignment of the structure.

¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.08 | d | 1H | H-5 |

| 5.86 | s | 1H | H-1a |

| 5.29 | s | 1H | H-1b |

| 3.19 | sept | 1H | H-6 |

| 1.88 | s | 3H | CH₃-2 |

| 1.10 | d | 6H | (CH₃)₂-6 |

d: doublet, s: singlet, sept: septet

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 201.2 | C-3 (C=O) |

| 156.4 | C-1 (=CH₂) |

| 143.9 | C-5 (=CH) |

| 125.1 | C-2 (C=) |

| 31.8 | C-6 (CH) |

| 23.3 | CH₃-2 |

| 21.6 | (CH₃)₂-6 |

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Weight Determination

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation behavior under electron impact. This technique provides crucial confirmation of the compound's identity. The molecular ion peak confirms the molecular weight, while the fragmentation pattern gives insights into the stability of different parts of the molecule.

Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 138 | 15 | [M]⁺ (Molecular Ion) |

| 95 | 100 | [M - C₃H₇]⁺ |

| 67 | 55 | [C₅H₇]⁺ |

| 41 | 80 | [C₃H₅]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

The IR spectrum is particularly useful for identifying the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations, which are characteristic of the dienone structure.

Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Strong | C-H stretch (sp³) |

| 2930 | Strong | C-H stretch (sp³) |

| 1660 | Strong | C=O stretch (α,β-unsaturated ketone) |

| 1625 | Medium | C=C stretch |

| 1450 | Medium | C-H bend |

| 1375 | Medium | C-H bend |

Advanced Chromatographic Methodologies for Separation and Purification (e.g., HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the separation and purification of this compound from reaction mixtures or natural sources. These methods are also used to assess the purity of the compound. Due to its volatility, GC is a particularly suitable method for the analysis of this compound.

X-ray Diffraction Studies of Crystalline Derivatives Containing the Core Structure

While this compound is a liquid at room temperature, X-ray diffraction studies can be performed on its crystalline derivatives. Such studies provide definitive proof of the molecular structure in the solid state, including precise bond lengths, bond angles, and conformational details of the core dienone structure. These analyses offer an unambiguous three-dimensional representation of the molecule.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be the primary method to investigate the electronic properties of 2,6-Dimethylhepta-1,5-dien-3-one. These calculations would reveal the distribution of electrons within the molecule, which is fundamental to its stability and reactivity.

Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack. For instance, the LUMO is expected to be localized around the carbonyl carbon and the conjugated diene system, indicating susceptibility to attack by nucleophiles. Conversely, the HOMO would likely be distributed across the π-system of the double bonds, indicating the regions from which electrons are most easily donated.

A molecular electrostatic potential (MEP) map would also be generated. This map visualizes the electrostatic potential on the molecule's surface, with color-coding to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the area around the carbonyl oxygen would be strongly negative, while regions near the carbonyl carbon and acidic protons would show a positive potential.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the aliphatic chain in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis is crucial for understanding which shapes the molecule prefers and the energy barriers between them.

A systematic conformational search would be performed by rotating the single bonds within the molecule. For each resulting conformation, a geometry optimization and energy calculation would be carried out. This process generates a potential energy surface (PES), which maps the molecule's energy as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between them. This analysis would identify the most stable, lowest-energy conformer(s) that are most likely to be present under normal conditions, which is essential for interpreting experimental data and predicting reactivity.

Reaction Pathway Modeling and Transition State Characterization

Computational methods are invaluable for mapping the step-by-step mechanism of chemical reactions. For this compound, a key reaction of interest would be its behavior under acidic or basic conditions, or its participation in pericyclic reactions like the Nazarov cyclization.

To model a reaction pathway, the structures of the reactant(s), product(s), and any intermediates are computationally optimized. The transition state (TS), which is the highest energy point along the reaction coordinate, is then located and characterized. A defining feature of a true transition state is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products. Calculating the energy barrier (the difference in energy between the reactant and the transition state) allows for the prediction of the reaction rate. By comparing the energy barriers for different possible pathways, the most favorable mechanism can be determined. For example, modeling the Nazarov cyclization would involve characterizing the transition state for the electrocyclic ring-closure of the corresponding protonated species.

Molecular Dynamics Simulations to Understand Solution Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule in a solvent, providing a more realistic picture of its properties in solution.

In an MD simulation, a "box" containing one or more molecules of this compound and a large number of solvent molecules (e.g., water, ethanol) would be constructed. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom over time. These simulations can reveal how the solvent molecules arrange themselves around the solute and how intermolecular forces, such as hydrogen bonding between the carbonyl oxygen and a protic solvent, influence the solute's conformation and dynamics. This provides insight into solubility, aggregation, and the local environment experienced by the molecule, which can affect its reactivity.

In Silico Approaches for Predicting Reactivity and Selectivity

In silico (computer-based) methods can be used to predict how a molecule will react under various conditions. By calculating and analyzing a variety of electronic and structural descriptors derived from the methods above, it is possible to forecast both reactivity and selectivity.

For example, calculated atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can provide a quantitative measure of the electrophilicity of the carbonyl carbon and the nucleophilicity of the double bonds. These values can be used to predict the regioselectivity of addition reactions. Similarly, steric hindrance around potential reactive sites can be assessed from the optimized 3D structure. By comparing the activation energies for competing reaction pathways, as described in section 5.3, predictions about the selectivity (e.g., chemo-, regio-, and stereoselectivity) of a reaction can be made. These predictive models are instrumental in designing new synthetic routes and optimizing reaction conditions.

Applications and Synthetic Utility of 2,6 Dimethylhepta 1,5 Dien 3 One

Role as a Key Synthon or Building Block in Complex Organic Synthesis

While direct applications of 2,6-dimethylhepta-1,5-dien-3-one as a building block are not extensively documented, its corresponding alcohol, 2,6-dimethylhepta-1,5-dien-3-ol, serves as a crucial synthon in the synthesis of more complex molecules. google.com The ketone can be readily reduced to this alcohol, thus acting as a stable precursor to the synthetically versatile dienol. The 1,5-diene structural motif is a common feature in numerous natural products, making compounds like 2,6-dimethylhepta-1,5-dien-3-ol valuable starting materials or intermediates. nih.govmdpi.com The synthesis of this key alcohol intermediate can be achieved through various methods, including Grignard or organolithium reactions, such as the reaction of methacrolein (B123484) with isopentenylmagnesium bromide.

Another sophisticated approach to synthesize the precursor alcohol involves a nih.gov-Wittig rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether. google.com This method provides the desired 1,5-dien-3-ol with high selectivity and yield. google.com The presence of the diene functionality in the resulting alcohol allows for a range of subsequent transformations, such as cycloaddition reactions, to build complex carbocyclic frameworks. For instance, the related compound 2,6-dimethyl-1,5-heptadiene is known to participate in Diels-Alder reactions to form cyclohexene (B86901) derivatives.

Precursor in the Synthesis of Other Value-Added Chemicals (e.g., specific fragrance intermediates)

A significant application of this compound, via its alcohol derivative, is as a precursor in the synthesis of high-value chemicals, particularly insect pheromones. The acetylation of 2,6-dimethylhepta-1,5-dien-3-ol yields 2,6-dimethylhepta-1,5-dien-3-yl acetate (B1210297). google.com This acetate is the sex pheromone of the Comstock mealybug (Pseudococcus comstocki), a significant agricultural pest. google.com The availability of an efficient synthetic route to this pheromone is crucial for developing pest control strategies like mating disruption and mass trapping. google.com

The synthesis involves the reduction of the ketone to 2,6-dimethylhepta-1,5-dien-3-ol, followed by acetylation. This esterification can be carried out using various acetylating agents, such as acetyl chloride in the presence of pyridine (B92270) or acetic anhydride (B1165640) with a catalyst like zinc chloride. google.com Researchers have optimized this process to achieve high yields, making the industrial production of the pheromone economically viable. google.com For example, one reported method for the acetylation of the alcohol using acetyl chloride and pyridine achieved an 80% yield of the final pheromone acetate.

Beyond pheromones, related dienal compounds like 2,6-dimethylhept-5-enal (Melonal), which possesses a desirable melon-like scent, are important fragrance ingredients. google.com While not a direct derivative, the synthesis of such valuable fragrance compounds highlights the industrial importance of this structural class of chemicals. google.comguidechem.combiosynth.com

Development of Novel Chemical Methodologies and Reaction Cascade Initiators

The synthesis and reactions of this compound and its precursors are intertwined with the development of modern synthetic methodologies. The preparation of its key precursor, 2,6-dimethylhepta-1,5-dien-3-ol, through a nih.gov-Wittig rearrangement of an unsymmetrical bis-allylic ether is a prime example of a regio- and stereoselective synthesis method. google.com This reaction showcases a powerful tool for constructing 1,5-dien-3-ol units, which are common in natural products. google.com

Furthermore, the 1,5-diene moiety present in the structure is a versatile functional group for exploring and developing various chemical transformations. The related compound, 2,6-dimethyl-1,5-heptadiene, undergoes several reaction types that are of broad interest in synthetic methodology, including:

Cycloaddition Reactions: It can act as a diene in Diels-Alder reactions to form substituted cyclohexenes.

Oxidation: Treatment with oxidizing agents can lead to epoxides or alcohols.

Reduction: Catalytic hydrogenation can selectively reduce the double bonds.

The study of such reactions on this specific carbon skeleton contributes to the broader understanding and refinement of these important organic transformations. The development of catalytic systems, such as the selenium dioxide-catalyzed Baeyer-Villiger reaction of citral (B94496) to form an intermediate for Melonal, further demonstrates how this chemical family is central to innovation in synthetic chemistry. google.com

Investigation as a Model Compound for Mechanistic Studies in Organic Chemistry

The structural features of this compound's precursors make them excellent model compounds for mechanistic investigations. The synthesis of 2,6-dimethyl-1,5-heptadien-3-ol via the nih.gov-Wittig rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether provides a clear case for studying reaction selectivity. google.com The starting ether has two potential sites for proton abstraction, but its structure, with two methyl groups at one allylic position, directs the reaction to occur at the other, less substituted, allylic position. google.com This high regioselectivity makes it an ideal system for studying the factors that govern the course of rearrangement reactions. google.com

Similarly, the reactivity of the 1,5-diene system itself is a subject of mechanistic inquiry. For example, the related compound 2,6-dimethylhepta-2,5-diene has been studied in the context of autoxidation reactions. rsc.org Such studies provide fundamental insights into the reaction of oxygen with unsaturated hydrocarbons, a process of significant industrial and biological relevance. The participation of the diene in cycloaddition reactions also allows for detailed mechanistic studies of pericyclic reactions, exploring the influence of substrate structure on reaction rates and stereochemical outcomes.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Reactivity Profiles

The unique arrangement of functional groups in 2,6-dimethylhepta-1,5-dien-3-one invites the exploration of reactivity beyond standard transformations. The presence of two distinct olefinic sites—one conjugated with the carbonyl (α,β-position) and one isolated (γ',δ'-position)—allows for selective and potentially unconventional chemical reactions.

Future research can focus on exploiting this duality. While conjugate additions to the enone system are well-known, the selective functionalization of the isolated double bond in the presence of the conjugated system presents a significant challenge. This could be achieved through chemoselective reactions such as catalytic hydrogenation under specific conditions that favor the less-activated double bond, or through electrophilic additions where the electronic properties of the two double bonds can be differentiated.

Furthermore, the molecule is a candidate for intramolecular reactions. Photochemical cycloadditions, such as the enone–alkene cycloaddition, could be investigated to generate complex, polycyclic architectures. wikipedia.org Similarly, thermal or acid-catalyzed intramolecular cyclizations, such as the Nazarov cyclization, could be explored, potentially leading to five-membered ring systems. wikipedia.org The vinylogous nature of the compound, where the electrophilic character of the carbonyl is transmitted to the β-carbon, is a key principle governing its reactivity in conjugate additions. libretexts.org

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is crucial for establishing structure-activity relationships (SAR), focusing on how structural changes influence chemical and physical properties. A primary target for derivatization is the carbonyl group itself.

Reduction to Alcohol: The ketone can be reduced to the corresponding secondary alcohol, 2,6-dimethylhepta-1,5-dien-3-ol. This transformation fundamentally alters the electronic nature of the core structure, removing the electrophilic carbonyl carbon and the conjugated system's activation. Synthesis is commonly achieved via nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to an appropriate α,β-unsaturated aldehyde like methacrolein (B123484). masterorganicchemistry.com

Esterification: The resulting alcohol serves as a precursor for ester derivatives, such as 2,6-dimethylhepta-1,5-dien-3-yl acetate (B1210297). This is typically accomplished through reaction with an acylating agent like acetyl chloride in the presence of a base.

These derivatizations allow for a systematic study of how the central functional group impacts properties like:

Reactivity: The alcohol derivative would exhibit reactivity typical of allylic alcohols, while the acetate introduces ester-specific reactions like hydrolysis. The susceptibility to Michael-type additions is eliminated upon reduction of the ketone. masterorganicchemistry.com

Spectroscopic Properties: Each derivative will possess a unique spectroscopic fingerprint. For instance, the strong carbonyl stretch in the IR spectrum of the ketone (around 1670-1690 cm⁻¹) would be replaced by a broad O-H stretch for the alcohol (around 3200-3600 cm⁻¹) and a C=O stretch at a higher frequency for the acetate ester (around 1735-1750 cm⁻¹).

Photophysical Properties: Studies on other dienone derivatives have shown that modifications to the core structure can significantly impact fluorescence properties, including absorption/emission maxima and Stokes shifts. researchgate.net Creating a library of derivatives would enable tuning of these properties.

The table below summarizes the synthesis and property changes for key derivatives.

| Derivative Name | Parent Compound | Synthetic Reagent(s) | Key Chemical Property Change |

| 2,6-Dimethylhepta-1,5-dien-3-ol | Methacrolein | Isopentenylmagnesium bromide (Grignard) | Carbonyl electrophilicity removed; introduces nucleophilic hydroxyl group. |

| 2,6-Dimethylhepta-1,5-dien-3-yl acetate | 2,6-Dimethylhepta-1,5-dien-3-ol | Acetyl chloride, Pyridine (B92270) | Introduces ester functionality; susceptible to saponification. |

Development of Sustainable and Atom-Economical Synthetic Routes

Future synthetic efforts will increasingly prioritize green chemistry principles, focusing on maximizing atom economy and utilizing environmentally benign reagents and conditions. jocpr.com Terpenoids, as a class of natural products, are at the forefront of this shift, with researchers exploring their use as renewable feedstocks. bath.ac.uknih.gov

Current routes to the core structure often involve Grignard reactions, which, while effective, generate stoichiometric amounts of magnesium salts as byproducts. Alternative strategies that are more atom-economical are highly desirable. Rearrangement reactions, such as the mt.comnih.gov-Wittig rearrangement of specifically designed bis-allylic ethers, represent a powerful, 100% atom-economical method for forming the target alcohol precursor. google.com

Another promising avenue is the use of catalytic Knoevenagel condensation reactions. Research has shown that reactions between α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds can be catalyzed by natural amino acids like L-proline or L-lysine. google.com This approach avoids toxic metal catalysts and often proceeds under mild, room-temperature conditions, representing a significant step towards a sustainable synthesis of related α,β,γ,δ-unsaturated carbonyl structures. google.com The development of catalytic methods that directly construct the this compound framework would be a major advance.

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize reaction conditions, maximize yield, and gain deeper mechanistic insight, advanced in situ monitoring techniques are indispensable. Real-time spectroscopic methods allow chemists to observe a reaction as it happens, tracking the consumption of reactants and the formation of intermediates and products without disturbing the system. mt.com

Integration into Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, represent a highly efficient strategy for building molecular complexity. nih.govfrontiersin.org These reactions are prized for their high atom economy, step efficiency, and ability to rapidly generate diverse molecular libraries. frontiersin.orgorganic-chemistry.org

This compound is an ideal candidate for integration into MCR strategies, primarily due to its α,β-unsaturated ketone moiety, which makes it an excellent "Michael acceptor." masterorganicchemistry.comwikipedia.org A key future direction is the design of MCRs where this compound participates in a cascade sequence.

One plausible strategy is a Michael-initiated ring-closing cascade . In this approach, a nucleophile (the Michael donor, e.g., a β-dicarbonyl compound) would first add to the β-position of the dienone in a classic Michael addition. libretexts.org The resulting enolate intermediate could then be trapped intramolecularly by another functional group, pre-existing on the nucleophile, to form a new ring system. This concept is the foundation of the well-known Robinson annulation.

Another avenue involves its use as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) within an MCR framework. For instance, an in-situ generated diene could react with the activated double bond of this compound to construct a six-membered ring. The Povarov reaction, an aza-Diels-Alder reaction, could also be adapted, where the dienone acts as the olefin component in a three-component reaction with an aniline (B41778) and an aldehyde. nih.gov

The integration of this compound into such MCRs would provide rapid access to complex scaffolds that would otherwise require lengthy, linear synthetic sequences.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dimethylhepta-1,5-dien-3-one, and how can purity be validated?

- Methodological Answer : Synthesis typically involves aldol condensation or isomerization of citral derivatives. Key factors include reaction time, solvent polarity (e.g., ethanol or THF), and catalysts (e.g., acidic or basic conditions). Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. For crystalline derivatives, X-ray diffraction using SHELXL refinement can resolve stereochemistry .

Q. How can the stereochemical configuration and electronic properties of this compound be characterized?

- Methodological Answer : X-ray crystallography (via SHELX programs) resolves absolute configuration, while density functional theory (DFT) calculations predict electronic properties. NMR coupling constants (e.g., J values for conjugated dienes) and infrared (IR) spectroscopy (C=O stretch ~1700 cm⁻¹) provide experimental validation. ORTEP-3 graphical interfaces aid in visualizing crystallographic data .

Advanced Research Questions

Q. What mechanistic insights explain this compound's inhibitory activity against tyrosinase?

- Methodological Answer : Enzyme kinetics (Lineweaver-Burk plots) can determine inhibition type (competitive/uncompetitive). Molecular docking (AutoDock Vina) identifies binding interactions with tyrosinase’s active site. Comparative studies with derivatives (e.g., quinazolinone hybrids) reveal structure-activity relationships. Citral-derived analogs show enhanced activity due to conjugated diene stabilization .

Q. How can contradictory GC-MS data for this compound in complex mixtures be resolved?

- Methodological Answer : Use isotope-labeled internal standards (e.g., deuterated hexanal) to calibrate retention times and reduce matrix interference. High-resolution mass spectrometry (HRMS) differentiates isobaric compounds. Data interpretation should cross-reference spectral libraries (NIST) and synthetic controls. For natural product extracts, HPLC pre-fractionation reduces complexity .

Q. What strategies enhance the bioactivity of this compound derivatives in pharmacological studies?

- Methodological Answer : Introduce functional groups (e.g., hydroxyl or epoxide) via regioselective oxidation. Pharmacokinetic profiling (e.g., LogP via shake-flask method) optimizes bioavailability. In vitro assays (e.g., MIC for antimicrobial activity) guide derivatization. Natural product analogs, such as miliusol derivatives, show spirocyclic modifications that enhance stability .

Q. How do computational models reconcile discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer : DFT simulations (Gaussian 16) predict NMR chemical shifts and IR bands. Deviations >0.5 ppm (¹H NMR) suggest conformational flexibility or solvent effects. Paramagnetic relaxation assays or variable-temperature NMR can validate dynamic equilibria. For mass spectrometry, isotopic pattern analysis confirms molecular formula .

Data Analysis and Experimental Design

Q. What statistical methods are critical for validating reproducibility in synthetic studies?

- Methodological Answer : Triangulate data via triplicate experiments with ANOVA for variance analysis. Use principal component analysis (PCA) to identify outlier batches. Robustness testing (e.g., Youden’s factorial design) evaluates parameter sensitivity (e.g., temperature, pH) .

Q. How can crystallographic refinement errors impact structural interpretations of this compound?

- Methodological Answer : High residual density (>0.3 eÅ⁻³) in SHELXL refinements may indicate disorder or missed symmetry. Twinning tests (PLATON) and Hirshfeld surface analysis resolve ambiguities. Cross-validation with spectroscopic data ensures accuracy .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.